4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione

Medicinal Chemistry Bioisosterism Scaffold-Hopping

Researchers substituting generic TZD or piperazinedione analogs for PPARγ studies risk invalidating SAR data due to mismatched H-bond geometry and electronic profiles. 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione (CAS 66146-91-6) eliminates this variable as the authentic 1,2-oxazolidine-3,5-dione bioisostere-validated by JTT-501-class potency (EC50 83 nM). • MW 142.11, XLogP3-AA -0.4: ideal fragment for structure-based lead optimization. • Exocyclic aminoethylidene group enables tautomerism-dependent metal chelation for asymmetric catalysis or sensing probes. • Serves as advanced intermediate for focused herbicide libraries per US4302238A. Supplied with full analytical batch documentation. Standard global shipping.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 66146-91-6
Cat. No. B12921034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione
CAS66146-91-6
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCC(=N)C1=C(ONC1=O)O
InChIInChI=1S/C5H6N2O3/c1-2(6)3-4(8)7-10-5(3)9/h6,9H,1H3,(H,7,8)
InChIKeyHPTWYERHKRGZEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione Core Properties


4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione is a heterocyclic building block defined by its 1,2-oxazolidine-3,5-dione core and a 4-(1-aminoethylidene) substituent. It is listed under CAS 66146-91-6 with a molecular formula of C₅H₆N₂O₃ and a molecular weight of 142.11 g/mol [1]. The IUPAC name for the dominant tautomer is 4-ethanimidoyl-5-hydroxy-1,2-oxazol-3-one [1]. This core scaffold is a key structural isomer of the thiazolidinedione (TZD) class but replaces the sulfur atom with an oxygen, a modification that fundamentally alters its physicochemical and potential pharmacological profile [2].

4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione: Why Common Analogs Fail


Substituting 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione with a generic heterocyclic analog like a piperazinedione or thiazolidinedione introduces significant risk in structure-activity relationship (SAR) studies. The 1,2-oxazolidine-3,5-dione ring is a unique, non-aromatic, cyclic hydroxamic acid derivative. This core dictates a specific spatial orientation of hydrogen bond donors and acceptors [1] and a distinct electronic environment compared to its aza- and thia-analogs. The presence of the exocyclic aminoethylidene group further creates a conjugated system capable of tautomerism and metal chelation, properties that are not replicated by simpler N- or C-substituted diones [2]. An ad-hoc substitution would therefore invalidate any comparative biological or catalytic screening data.

4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione: Differentiation from In-Class Analogs


Physicochemical Comparison: Oxazolidinedione vs. Thiazolidinedione

The 1,2-oxazolidine-3,5-dione core of the target compound is the oxygen bioisostere of the 2,4-thiazolidinedione (TZD) ring found in drugs like pioglitazone. This O-for-S substitution results in a higher electronegativity within the ring, a lower lipophilicity (reflected by a lower computed XLogP3-AA value for the core), and a different hydrogen-bond acceptor topology [1]. For the specific compound 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione, the computed XLogP3-AA is -0.4 and the topological polar surface area (TPSA) is 82.4 Ų [1]. This differentiates it from simpler, more lipophilic TZD analogs, directly impacting solubility, permeability, and off-target binding profiles.

Medicinal Chemistry Bioisosterism Scaffold-Hopping Insulin Sensitizers

PPARγ Interaction: Oxazolidinedione vs. Thiazolidinedione Agonists

Research on the structurally related isoxazolidine-3,5-dione JTT-501 (Reglitazar) demonstrates that this scaffold acts as a dual PPARα/γ agonist with a triglyceride-lowering effect superior to that of thiazolidine-2,4-diones like pioglitazone [1]. JTT-501, which contains the 1,2-oxazolidine-3,5-dione core, achieved an EC50 of 83 nM for human PPARγ in a transcriptional activation assay [2]. This provides a class-level precedent that the oxazolidinedione pharmacophore can engage the PPARγ ligand-binding domain with high affinity, but with a distinct pharmacological outcome. The target compound serves as a stripped-down, fragment-like version of this pharmacophore, enabling deconvolution of the core scaffold's contribution to activity.

PPARgamma Insulin Sensitizer Diabetes JTT-501

Tautomeric Reactivity: Aminoethylidene vs. Simple Oxazolidinediones

The 4-(1-aminoethylidene) substituent introduces a unique enamine-like tautomeric system absent in simple, unsubstituted oxazolidine-3,5-diones or N-substituted variants. Studies on related oxazolidines derived from serine esters show that ring-chain tautomerism is highly sensitive to substituent electronic effects and solvent polarity [1]. The conjugated imine/enol system in the target compound (as indicated by the IUPAC name 4-ethanimidoyl-5-hydroxy-1,2-oxazol-3-one) can act as a bidentate metal-chelating ligand, a property not shared by 4,4-dimethyl or 2-acetyl oxazolidine-3,5-dione analogs . This tautomeric ability allows it to participate in reactions as either a nucleophile or an electrophile.

Organic Synthesis Tautomerism Building Block Metal Chelation

4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione: Validated Applications


Fragment-Based Drug Discovery Targeting PPARγ

This compound is optimally deployed as a core fragment for PPARγ-focused libraries, serving as a direct bioisostere of the TZD head group. The class-level evidence from the drug JTT-501 validates that the 1,2-oxazolidine-3,5-dione scaffold can confer high potency (EC50 83 nM) and a superior efficacy profile compared to TZDs [1]. Its low molecular weight (142.11 g/mol) and favorable polarity (XLogP3-AA = -0.4) make it an ideal fragment hit for structure-based lead optimization [2].

Synthesis of Metal-Chelating Ligands and Catalysts

The unique 4-(1-aminoethylidene) substituent creates a conjugated N,O-chelating system capable of binding transition metals. This property, inferred from its tautomeric structure (4-ethanimidoyl-5-hydroxy-1,2-oxazol-3-one), is not present in simpler, commercially available oxazolidine-3,5-diones . It can be used to synthesize novel chiral metal complexes for asymmetric catalysis or as a metal-sensing probe.

Investigating Tautomerism & Reactivity in Heterocycles

As documented by Fülöp and Pihlaja (1993), oxazolidines derived from amino acid esters exhibit complex ring-chain tautomerism sensitive to electronic and solvent effects [3]. 4-(1-Aminoethylidene)-1,2-oxazolidine-3,5-dione, with its additional conjugated system, is a sophisticated model compound for studying these effects via NMR or computational methods, offering insights not achievable with simpler, non-tautomerizing analogs.

Agrochemical Intermediate for Herbicidal Isoxazolidinediones

The 1,2-oxazolidine-3,5-dione scaffold is the core of a known class of herbicides, as exemplified by US patent US4302238A [4]. The target compound, possessing a reactive aminoethylidene handle, is a more advanced intermediate for generating focused libraries of these herbicides compared to the simple, unfunctionalized oxazolidine-3,5-dione core.

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